Picolinamide, 5-(o-chlorophenoxy)- is a chemical compound with the molecular formula and a molecular weight of approximately 248.66 g/mol. It features a picolinamide moiety linked to an o-chlorophenoxy group, which contributes to its unique chemical properties and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and agricultural science, due to its antifungal and potential antitumor activities.
Picolinamide, 5-(o-chlorophenoxy)- can be synthesized through various chemical reactions involving picolinamide derivatives and chlorophenol compounds. Its synthesis and biological properties have been explored in several studies, highlighting its potential as a therapeutic agent.
This compound falls under the category of picolinamides, which are derivatives of pyridine carboxylic acids. Picolinamides are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.
The synthesis of picolinamide, 5-(o-chlorophenoxy)- typically involves the reaction of picolinamide with o-chlorophenol in the presence of a suitable base or catalyst. Common methods include:
The molecular structure of picolinamide, 5-(o-chlorophenoxy)- consists of a picolinamide backbone with a chlorinated phenoxy group attached at the fifth position. The structural formula can be represented as follows:
Picolinamide, 5-(o-chlorophenoxy)- can undergo various chemical reactions that modify its structure and enhance its biological activity:
Common reagents for these reactions include:
The mechanism of action of picolinamide, 5-(o-chlorophenoxy)- involves its interaction with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in cellular signaling pathways related to fungal growth and tumor proliferation.
Picolinamide, 5-(o-chlorophenoxy)- has several scientific applications:
Picolinamide (pyridine-2-carboxamide) scaffolds have evolved from simple metalloenzyme ligands to privileged structures in modern drug design. This evolution accelerated when researchers recognized the dual advantages of the scaffold: the pyridine nitrogen’s hydrogen-bond accepting capability and the amide group’s versatile hydrogen-bonding geometry. Early explorations focused on chelating properties for metal-binding therapeutics, but attention shifted toward protein-targeted interactions upon discovering their unexpected kinase and enzyme modulation capabilities [1].
Key milestones include the development of SINCRO (N-{3-[(1,4′-bipiperidin)-1′-yl]propyl}-6-[4-(4-methylpiperazin-1-yl)phenyl]picolinamide), a 2018 multi-mechanism anticancer compound. SINCRO demonstrated dual STING-dependent IFNβ induction and STING-independent cytotoxic activity, reducing tumor volumes by 4-fold in murine models compared to controls [1]. Concurrently, Alzheimer’s research yielded ASS234, a 2011 picolinamide-donepezil hybrid acting as a multifunctional cholinesterase/MAO inhibitor (AChE IC₅₀ = 0.35 ± 0.01 μM; MAO-A IC₅₀ = 5.2 ± 1.1 nM). Its design exploited picolinamide’s capacity to bridge catalytic and peripheral sites of AChE, inhibiting Aβ aggregation [1].
Structural comparisons reveal picolinamide’s superiority over benzamide analogs. A 2017 SAR study demonstrated that picolinamide derivatives exhibited up to 40-fold higher AChE inhibitory activity than benzamide counterparts. For example, compound 7a (a picolinamide-dimethylamine hybrid) achieved an AChE IC₅₀ of 2.49 ± 0.19 μM with 99.4-fold selectivity over BChE, attributed to the pyridyl nitrogen’s additional interactions with catalytic triads [4]. This "hydrogen-bond augmentation effect" enables picolinamides to maintain activity against resistant targets where benzamides fail, particularly in kinase inhibition [3].
Table 1: Evolution of Key Picolinamide Derivatives in Drug Discovery | Compound | Target/Activity | Key Structural Features | Year | Reference | |--------------|----------------------|----------------------------|----------|---------------| | SINCRO | STING/IFNβ induction & cytotoxicity | Bipiperidinyl-propyl linker | 2018 | [1] | | ASS234 | Dual AChE/MAO inhibition | Donepezil-picolinamide hybrid | 2011 | [1] | | MBA236 | Selective MAO-A inhibitor (IC₅₀ = 6.3 nM) | Indole-picolinamide conjugate | 2014 | [1] | | VEGFR-2 Inhibitors (e.g., 7h,9a) | Antiangiogenic/anticancer (IC₅₀ = 27-94 nM) | Halogenated (thio)urea linkers | 2019 | [3] |
Halogenation—particularly ortho-chloro substitution—confers strategic advantages in picolinamide biooptimization. The 5-(o-chlorophenoxy)-picolinamide scaffold exemplifies halogen-driven design, where the ortho-chlorine atom induces torsional constraints that enhance target complementarity. In VEGFR-2 inhibitors, this modification yielded compound 9a (IC₅₀ = 27 nM), surpassing sorafenib (IC₅₀ = 180 nM) by leveraging halogen-bond interactions with kinase backbones [3].
The ortho-chloro group’s impact transcends steric matching. Meta-analyses of substituent effects reveal:
Kinase profiling studies demonstrate halogen-specific selectivity modulation. Compound 7h (a chloro-substituted picolinamide-thiourea derivative) showed multi-kinase inhibition:
Molecular docking of 5-(o-chlorophenoxy)picolinamides in VEGFR-2 reveals a tripartite binding mechanism: (1) picolinamide nitrogen coordinates with Glu883/Asp1044, (2) ortho-chlorine forms halogen bond with Leu838 carbonyl, and (3) phenoxy oxygen hydrogen-bonds with Lys866. This explains their >6-fold potency gains over non-halogenated analogs [3].
Table 2: Impact of Phenoxy-Substituents on Picolinamide Bioactivity | Substituent | Representative Compound | VEGFR-2 IC₅₀ (nM) | AChE IC₅₀ (μM) | Key SAR Observations | |----------------|------------------------------|--------------------------|------------------------|--------------------------| | Ortho-chloro | 9a | 27 | - | Optimal hydrophobic filling; halogen bonding to backbone | | Meta-chloro | 7h | 87 | - | Moderate activity; suboptimal vectoring | | Para-chloro | 7c | 310 | - | Reduced activity due to solvent exposure | | Ortho-methyl | 9d | 152 | - | Steric match but lacks halogen bonding | | Unsubstituted | 9b | >500 | 5.42±0.31 | High conformational flexibility reduces binding | | Ortho-chloro (benzamide) | - | - | 12.8±1.4 | Lower activity vs picolinamide (cf. compound 7a at 2.49 μM) |
Table 3: Key Picolinamide Derivatives Discussed | Compound Name | Structure | Primary Target | Biological Activity | Source | |-------------------|---------------|---------------------|-------------------------|------------| | SINCRO | N-{3-[(1,4′-bipiperidin)-1′-yl]propyl}-6-[4-(4-methylpiperazin-1-yl)phenyl]picolinamide | STING pathway | Antitumor (4-fold tumor reduction) | [1] | | ASS234 | Donepezil-picolinamide hybrid | AChE/MAO | Dual inhibitor (AChE IC₅₀ = 0.35 μM) | [1] | | MBA236 | Indole-picolinamide derivative | MAO-A | Selective inhibitor (IC₅₀ = 6.3 nM) | [1] | | 7h | Thiourea-picolinamide with o-chlorophenoxy | VEGFR-2 | Kinase inhibitor (IC₅₀ = 87 nM) | [3] | | 9a | Dithiocarbamate-picolinamide with o-chlorophenoxy | VEGFR-2 | Kinase inhibitor (IC₅₀ = 27 nM) | [3] | | 7a | Picolinamide-dimethylamine hybrid | AChE | Inhibitor (IC₅₀ = 2.49 μM) | [4] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2